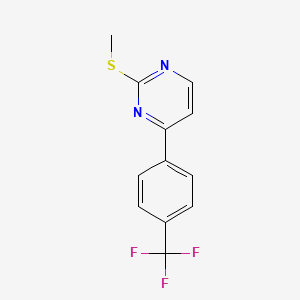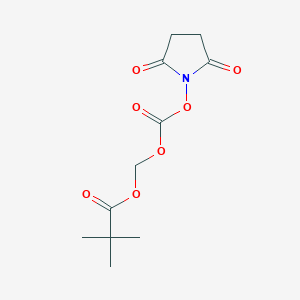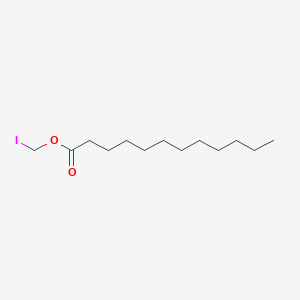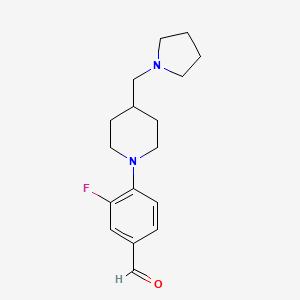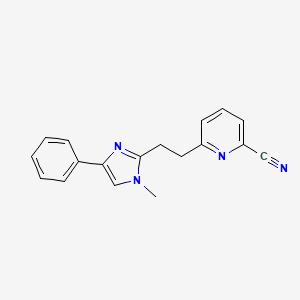
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the picolinonitrile core, followed by the introduction of the ethyl chain and the imidazole group. Common reagents used in these reactions include nitriles, alkyl halides, and imidazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
化学反应分析
Types of Reactions
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学研究应用
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a ligand for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
5,8-dimethyl-2-[2-(1-(11)C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine: A radiolabeled compound used in PET imaging studies.
4-(3-fluoroazetidin-1-yl)-7-methyl-5-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)imidazo[1,5-f][1,2,4]triazine: A ligand for evaluating phosphodiesterase 2A inhibitors.
Uniqueness
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile stands out due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions that may not be possible with other similar compounds.
属性
分子式 |
C18H16N4 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
6-[2-(1-methyl-4-phenylimidazol-2-yl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H16N4/c1-22-13-17(14-6-3-2-4-7-14)21-18(22)11-10-15-8-5-9-16(12-19)20-15/h2-9,13H,10-11H2,1H3 |
InChI 键 |
ZBDLINQVYWEFMG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1CCC2=NC(=CC=C2)C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


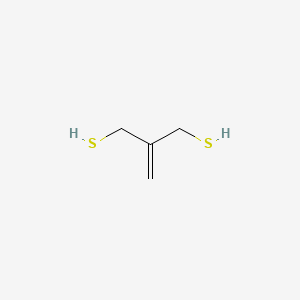
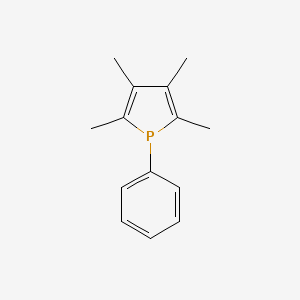
![7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8399263.png)
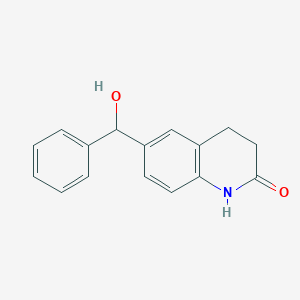
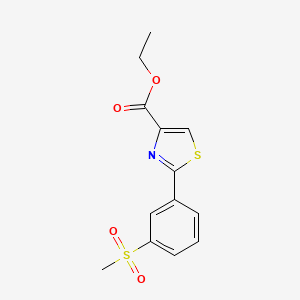
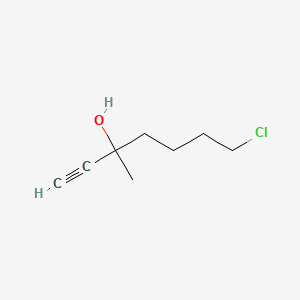

![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)
![Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B8399304.png)
![Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine](/img/structure/B8399308.png)
